molecular formula C17H19NOS2 B12269242 2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

Cat. No.: B12269242
M. Wt: 317.5 g/mol
InChI Key: KGCGQTIYMUDVAO-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is an organic compound with a complex structure that includes a benzylsulfanyl group, a thiophene ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl mercaptan with an appropriate acyl chloride to form the benzylsulfanyl intermediate. This intermediate is then reacted with a cyclopropylamine derivative containing a thiophene ring under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional steps to ensure consistency, purity, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the thiophene ring or acetamide group.

Scientific Research Applications

2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group and thiophene ring may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is unique due to its combination of a benzylsulfanyl group, a thiophene ring, and a cyclopropyl group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H19NOS2

Molecular Weight

317.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide

InChI

InChI=1S/C17H19NOS2/c19-16(12-21-10-14-4-2-1-3-5-14)18-13-17(7-8-17)15-6-9-20-11-15/h1-6,9,11H,7-8,10,12-13H2,(H,18,19)

InChI Key

KGCGQTIYMUDVAO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CNC(=O)CSCC2=CC=CC=C2)C3=CSC=C3

Origin of Product

United States

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